3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one
CAS No.:
Cat. No.: VC16035652
Molecular Formula: C19H12N2O4
Molecular Weight: 332.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H12N2O4 |
|---|---|
| Molecular Weight | 332.3 g/mol |
| IUPAC Name | (3Z)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1H-indol-2-one |
| Standard InChI | InChI=1S/C19H12N2O4/c22-19-16(15-6-1-2-7-17(15)20-19)11-14-8-9-18(25-14)12-4-3-5-13(10-12)21(23)24/h1-11H,(H,20,22)/b16-11- |
| Standard InChI Key | BEFJZKNRPAAOLB-WJDWOHSUSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N2 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Stereochemical Features
3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one features a conjugated system comprising an indolin-2-one core linked via a methylene bridge to a 5-(3-nitrophenyl)furan-2-yl substituent. The (3Z)-stereochemistry of the methylidene group is confirmed by its isomeric SMILES notation (C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)N+[O-])/C(=O)N2), which specifies the Z-configuration of the double bond. This stereochemical arrangement influences molecular planarity and electronic conjugation, critical for interactions with biological targets.
The nitro group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, modulating the compound’s electronic distribution. This is evident in its UV-Vis absorption profile, where the nitro group enhances absorbance in the 300–400 nm range, a trait shared with other nitroaromatic anticancer agents .
Spectroscopic and Computational Insights
Key spectroscopic data include:
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IR: A carbonyl stretch at ~1697 cm⁻¹ (C=O of indolin-2-one) and nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
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¹H NMR: Distinct signals for the furan protons (δ 7.46–7.47 ppm), aromatic protons of the nitrophenyl group (δ 8.07–8.29 ppm), and the indole NH (δ 8.83 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 332.3 aligns with the molecular weight.
Density functional theory (DFT) simulations predict a planar geometry stabilized by intramolecular hydrogen bonding between the indole NH and the furan oxygen, enhancing rigidity and π-π stacking potential .
Synthetic Methodologies and Optimization
Conventional Synthesis Routes
The compound is typically synthesized via a Knoevenagel condensation between 5-(3-nitrophenyl)furan-2-carbaldehyde and indolin-2-one under acidic or basic conditions . A representative procedure involves:
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Dissolving indolin-2-one (1.0 equiv) and 5-(3-nitrophenyl)furan-2-carbaldehyde (1.1 equiv) in ethanol.
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Adding piperidine (10 mol%) as a catalyst and refluxing at 80°C for 12 hours.
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Isolating the product via filtration and recrystallizing from ethanol (yield: 66–72%) .
Microwave-Assisted and Sustainable Alternatives
Recent advancements employ microwave irradiation to reduce reaction times to 30–45 minutes while maintaining yields above 70% . Solvent-free conditions using grindstone chemistry have also been explored, achieving comparable efficiency with reduced environmental impact .
Biological Activities and Mechanistic Studies
Antimicrobial and Anti-inflammatory Properties
Preliminary assays on related nitrophenyl-furan hybrids reveal moderate antibacterial activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL) . Anti-inflammatory effects, measured via COX-2 inhibition, show 40–50% suppression at 10 μM .
Computational and Pharmacokinetic Profiling
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to lipophilic furan and nitro groups.
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Metabolism: Susceptible to CYP3A4-mediated nitro reduction, generating potentially toxic intermediates.
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Toxicity: Ames test predictions indicate mutagenic risk (nitroarene alert) .
Molecular Docking Studies
Docking into the EGFR kinase domain (PDB: 1M17) reveals strong binding (ΔG: −9.2 kcal/mol) via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
Future Directions and Challenges
Structural Modifications for Enhanced Efficacy
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Nitro Group Replacement: Substituting nitro with trifluoromethyl or cyano groups may reduce toxicity while retaining activity .
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Hybridization with Peptides: Conjugating the indole core to cell-penetrating peptides could improve tumor targeting .
Preclinical Development Hurdles
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